Cas no 1540517-31-4 (3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl-)

3-フラノール、3-(2-アミノエチル)テトラヒドロ-2,2,5,5-テトラメチル-は、フラン骨格にアミノエチル基とテトラメチル基を有する複雑な構造の化合物です。この化合物は、高い反応性と安定性を併せ持ち、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての可能性を有しています。特に、立体障害を有するテトラメチル基が分子の立体配置に影響を与え、特異的な反応性を示す点が特徴です。アミノエチル基の存在により、さらに派生反応が可能であり、多様な化学変換が期待できます。

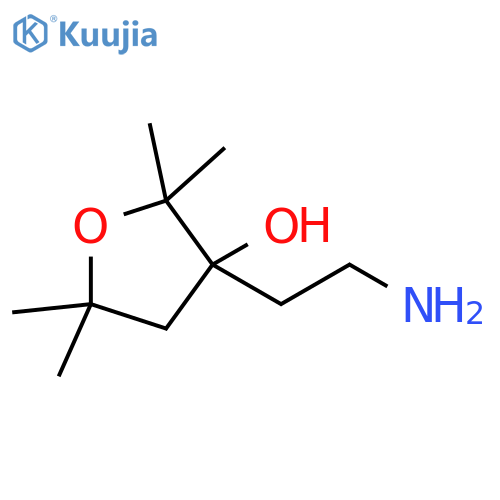

1540517-31-4 structure

商品名:3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl-

CAS番号:1540517-31-4

MF:C10H21NO2

メガワット:187.27924323082

CID:5283102

3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- 化学的及び物理的性質

名前と識別子

-

- 3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl-

-

- インチ: 1S/C10H21NO2/c1-8(2)7-10(12,5-6-11)9(3,4)13-8/h12H,5-7,11H2,1-4H3

- InChIKey: LJZSGGLYCWHDQS-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)CC(CCN)(O)C1(C)C

3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682381-1.0g |

3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |

1540517-31-4 | 95.0% | 1.0g |

$699.0 | 2025-03-12 | |

| Enamine | EN300-682381-10.0g |

3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |

1540517-31-4 | 95.0% | 10.0g |

$3007.0 | 2025-03-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01128960-1g |

3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |

1540517-31-4 | 95% | 1g |

¥4494.0 | 2023-04-10 | |

| Enamine | EN300-682381-0.1g |

3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |

1540517-31-4 | 95.0% | 0.1g |

$615.0 | 2025-03-12 | |

| Enamine | EN300-682381-0.25g |

3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |

1540517-31-4 | 95.0% | 0.25g |

$642.0 | 2025-03-12 | |

| Enamine | EN300-682381-2.5g |

3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |

1540517-31-4 | 95.0% | 2.5g |

$1370.0 | 2025-03-12 | |

| Enamine | EN300-682381-5.0g |

3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |

1540517-31-4 | 95.0% | 5.0g |

$2028.0 | 2025-03-12 | |

| Enamine | EN300-682381-0.05g |

3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |

1540517-31-4 | 95.0% | 0.05g |

$587.0 | 2025-03-12 | |

| Enamine | EN300-682381-0.5g |

3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |

1540517-31-4 | 95.0% | 0.5g |

$671.0 | 2025-03-12 |

3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl- 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1540517-31-4 (3-Furanol, 3-(2-aminoethyl)tetrahydro-2,2,5,5-tetramethyl-) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量